1-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves several steps. One common synthetic route includes the reaction of 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to enhance yield and purity.
Chemical Reactions Analysis
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: Addition reactions involve the addition of atoms or groups to the compound, often facilitated by catalysts or specific reaction conditions.
Scientific Research Applications
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. For example, it has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway, indicating its potential as a neuroprotective and anti-neuroinflammatory agent . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA can be compared with other similar compounds, such as:
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound shares a similar triazolopyrimidine core but lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.
6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene: Another related compound with a similar core structure but different substituents, leading to variations in its reactivity and applications.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine:
The uniqueness of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H11F3N6O2 |
---|---|
Molecular Weight |
352.27 g/mol |
IUPAC Name |
1-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H11F3N6O2/c1-7-10(11(24)23-12(20-7)18-6-19-23)22-13(25)21-9-5-3-2-4-8(9)14(15,16)17/h2-6H,1H3,(H,18,19,20)(H2,21,22,25) |
InChI Key |
FWAIGNBYULOJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.